

Unveiling the Inhibition of E. coli Dihydrofolate Reductase by NSC309401: A Technical Guide

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Compound of Interest

Compound Name: NSC309401

Cat. No.: B078752

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This technical guide provides a comprehensive overview of the inhibitory action of **NSC309401** on Escherichia coli Dihydrofolate Reductase (DHFR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

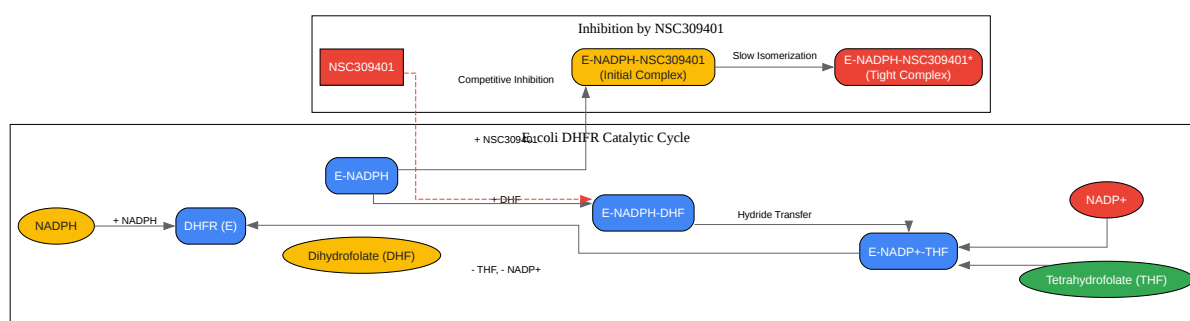
Core Inhibition Data

NSC309401 has been identified as a potent, slow-onset, and tight-binding inhibitor of E. coli DHFR.^{[1][2]} As a substrate analogue of dihydrofolate, this diaminopyrroloquinazoline compound competitively inhibits the enzyme at the dihydrofolate binding site.^{[1][2]} Notably, its binding is contingent upon the prior binding of the cofactor NADPH to the enzyme.^{[1][2]} The mechanism of inhibition involves an initial rapid formation of an enzyme-NADPH-inhibitor complex, which then undergoes a slow isomerization to a more tightly bound state.^[2]

Parameter	Value	Reference
Inhibition Type	Slow-onset, tight-binding, competitive with dihydrofolate	[1][2]
Binding Dependence	Requires NADPH-bound enzyme form	[1]
Drug Residence Time	~8.5 minutes	[2]
Dissociation Rate Constant (k _{off})	0.118 min ⁻¹	[2]
Observed Inhibition at 1mM	Almost complete	[1]

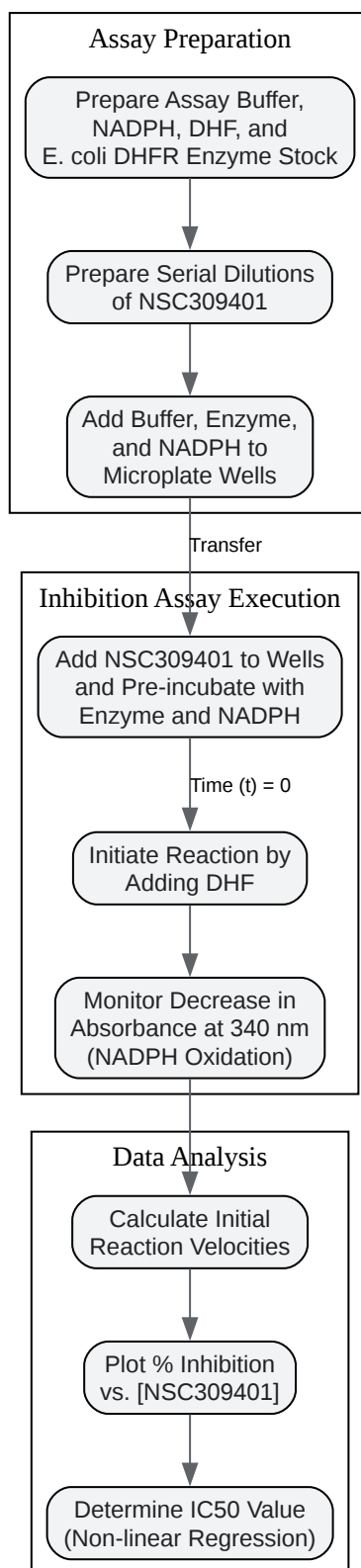
Visualizing the Mechanism and Workflow

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Inhibition of the E. coli DHFR catalytic cycle by **NSC309401**.



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Caption: Experimental workflow for determining the IC₅₀ of **NSC309401** against E. coli DHFR.

Experimental Protocols

The following provides a detailed methodology for a representative E. coli DHFR inhibition assay.

Materials and Reagents

- Assay Buffer: 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA.
- Enzyme: Purified recombinant E. coli Dihydrofolate Reductase (DHFR).
- Cofactor: NADPH, prepared fresh in assay buffer.
- Substrate: Dihydrofolate (DHF), prepared fresh and protected from light.
- Inhibitor: **NSC309401**, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Equipment: UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Steady-State Inhibition Assay Protocol

- Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a quartz cuvette or a 96-well microplate), combine the assay buffer, a final concentration of 100 μ M NADPH, and the desired concentration of **NSC309401**.
- Enzyme Addition and Pre-incubation: Add E. coli DHFR to the reaction mixture to a final concentration of 5-10 nM. Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the binding of NADPH and the inhibitor to the enzyme. This pre-incubation is crucial for slow-onset inhibitors like **NSC309401**.
- Reaction Initiation: Initiate the enzymatic reaction by adding DHF to a final concentration equivalent to its K_m value (typically in the low micromolar range for E. coli DHFR).

- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺. Record data at regular intervals (e.g., every 5-10 seconds) for a total duration of 3-5 minutes.
- Data Analysis:
 - Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
 - Determine the percentage of inhibition for each **NSC309401** concentration relative to a control reaction with no inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of **NSC309401** required to inhibit 50% of the DHFR activity.

This technical guide serves as a foundational resource for understanding and investigating the inhibition of E. coli DHFR by **NSC309401**. The provided data, visualizations, and protocols are intended to facilitate further research and development in the field of novel antibacterial agents.

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References

- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
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